molecular formula C16H14N2OS3 B3007242 3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922627-09-6

3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No. B3007242
CAS RN: 922627-09-6
M. Wt: 346.48
InChI Key: LOVHYFUEACCGFH-UHFFFAOYSA-N
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Description

The compound 3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a benzamide derivative that is likely to possess biological activity due to the presence of a benzo[d]thiazol moiety. Benzamide derivatives are known for their wide range of biological activities, including anticancer properties, as seen in the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . The methylthio groups may contribute to the compound's physicochemical properties and potential interactions with biological targets.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of Schiff's bases, as demonstrated in the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives . Similarly, the synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides involves heterocyclization of corresponding thioureas . These methods suggest that the synthesis of this compound could also involve a cyclization step, possibly utilizing a thioamide as a precursor.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized by various spectroscopic techniques, including IR, NMR, and mass spectrometry . The presence of thiazole rings and methylthio groups in the compound may result in specific spectroscopic signatures that can be used to confirm the structure. The crystal engineering approach can also be used to study the role of methyl functionality and non-covalent interactions in the molecular assembly of similar compounds .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including tranamidation in the presence of PdCl2, as seen with N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide . The methylthio groups in this compound may also participate in reactions, potentially affecting the compound's reactivity and the formation of supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the gelation behavior of N-(thiazol-2-yl) benzamide derivatives is affected by methyl functionality and S⋯O interactions . The ADMET properties of benzamide derivatives can be computationally predicted to assess their drug-like behavior . The presence of thiazole and methylthio groups in this compound may confer unique properties that could be explored for potential pharmaceutical applications.

Scientific Research Applications

Supramolecular Gelators

A study by Yadav and Ballabh (2020) explored derivatives of N-(thiazol-2-yl) benzamide, including compounds related to 3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide, as supramolecular gelators. These compounds were shown to exhibit gelation behavior in certain solvents, with the gelation driven by non-covalent interactions such as π-π interactions and hydrogen bonding (Yadav & Ballabh, 2020).

Synthesis of Complexes

Adhami et al. (2012) synthesized a compound structurally related to the targeted molecule through reactions involving benzoyl isothiocyanate and thioxothiourea. This study provided insights into the formation of new bonds and the creation of five-membered rings in such compounds (Adhami et al., 2012).

Heterocyclic Compounds Synthesis

Saeed and Rafique (2013) explored the synthesis of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides. This study highlights the importance of heterocyclization in producing compounds with potential scientific applications (Saeed & Rafique, 2013).

VEGFR-2 Inhibitors

Borzilleri et al. (2006) identified substituted benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). This research could be relevant for understanding the potential biomedical applications of this compound in cancer treatment (Borzilleri et al., 2006).

Anticancer Activity

Tiwari et al. (2017) synthesized compounds containing thiadiazole and benzamide groups, exhibiting significant anticancer activity. This suggests potential research applications of similar compounds in cancer therapy (Tiwari et al., 2017).

Future Directions

The study of benzo[d]thiazol-2-yl compounds is a promising area of research with potential applications in various fields. For instance, some compounds have been studied for their potential use in optoelectronics and as inhibitors for the treatment of viral infections .

properties

IUPAC Name

3-methylsulfanyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS3/c1-20-11-5-3-4-10(8-11)15(19)18-16-17-13-7-6-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVHYFUEACCGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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